3-Ethoxypropylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8162. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

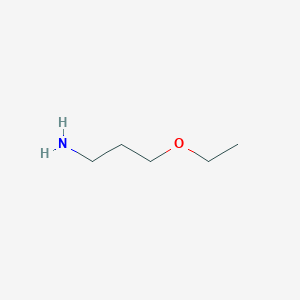

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYBEXQHNURCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064202 | |

| Record name | 1-Propanamine, 3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-85-6 | |

| Record name | 3-Ethoxypropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanolamine ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANOLAMINE ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N532BD0B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxypropylamine (CAS 6291-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxypropylamine, identified by the CAS number 6291-85-6, is a primary amine featuring an ether linkage.[1] It is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] This compound is completely miscible with water and soluble in various organic solvents, making it a versatile reagent in different chemical contexts.[2] Its bifunctional nature, containing both a primary amine and an ethoxy group, makes it a valuable intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols for professionals in research and development.

Compound Identification and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. This data is crucial for experimental design, safety assessments, and analytical characterization.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 6291-85-6[4] |

| Molecular Formula | C₅H₁₃NO[4] |

| Molecular Weight | 103.16 g/mol [4] |

| IUPAC Name | 3-ethoxypropan-1-amine |

| Synonyms | 3-Ethoxy-1-propanamine, 3-Aminopropyl Ethyl Ether[1] |

| InChI | 1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3 |

| InChIKey | SOYBEXQHNURCGE-UHFFFAOYSA-N |

| SMILES | CCOCCCN |

| EC Number | 228-545-1 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear, colorless to slightly yellow liquid[2][5] |

| Boiling Point | 135 to 138 °C[6] |

| Melting Point | -70 °C[5] |

| Density | 0.861 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.418 |

| Flash Point | 33 to 38 °C[6] |

| Water Solubility | Miscible[2] |

| pKa | 9.79 ± 0.10 (Predicted) |

| Vapor Pressure | 12.0 mmHg at 20 °C (for 3-Methoxypropylamine) |

Synthesis and Purification

The primary industrial synthesis of this compound is a two-step process that begins with common starting materials.[7]

General Synthesis Approach

The synthesis involves the cyanoethylation of ethanol (B145695) followed by the hydrogenation of the resulting nitrile.[7]

-

Step 1: Synthesis of 3-Ethoxypropionitrile (B165598): Ethanol is reacted with acrylonitrile (B1666552) in the presence of a strong basic catalyst. This reaction, a base-catalyzed Michael addition, yields 3-ethoxypropionitrile with high selectivity.[7]

-

Step 2: Hydrogenation to this compound: The intermediate, 3-ethoxypropionitrile, is then subjected to catalytic hydrogenation. This step is performed in the presence of a specific hydrogenation catalyst (e.g., a Raney nickel or cobalt-based catalyst), hydrogen gas, and an inhibitor to produce the final this compound.[7]

Following the reaction, the final product is purified by vacuum distillation to achieve high purity, often exceeding 99.5%.[7]

Experimental Protocols

General Protocol for Synthesis:

-

Cyanoethylation: To a reactor charged with ethanol and a catalytic amount of a strong base (e.g., sodium ethoxide), acrylonitrile is added dropwise while controlling the temperature to manage the exothermic reaction. The mixture is stirred until the reaction is complete, as monitored by GC. The catalyst is then neutralized or removed.

-

Hydrogenation: The resulting 3-ethoxypropionitrile is transferred to a high-pressure hydrogenation reactor containing a slurry of a hydrogenation catalyst (e.g., Raney Nickel) in a suitable solvent, often with an inhibitor like liquid ammonia (B1221849) to prevent secondary amine formation. The reactor is pressurized with hydrogen, and the reaction is conducted at elevated temperature and pressure until hydrogen uptake ceases.

-

Purification: After cooling and venting, the catalyst is filtered off. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[7]

Applications in Research and Industry

This compound serves as a key intermediate in several industrial and research applications.

-

Dye Synthesis: It is a precursor for the synthesis of certain dyes, such as Disperse Red 90.[2]

-

Polymer Chemistry: The amine group can act as a nucleophile to open strained rings, such as oxetanes. This reactivity is used to modify oxetane-based oligomers to introduce specific properties into the polymer backbone.[8]

-

Corrosion Inhibition: The related compound, 3-methoxypropylamine, is used as a corrosion inhibitor in water treatment and oilfield applications, suggesting a potential use for this compound in similar contexts.[9]

-

Intermediate for Fine Chemicals: It is used as a building block in the synthesis of cosmetics, agrochemicals, and pharmaceutical intermediates.[2][3]

Role in Drug Discovery

While not an active pharmaceutical ingredient itself, this compound is a valuable scaffold for building compound libraries for drug discovery screening. One cited application is its use to identify modulators of Heat Shock Protein 70 (Hsp70).[2] Hsp70 is a molecular chaperone that plays a critical role in protein folding and cellular stress response and is a target in diseases like cancer and neurodegeneration.[10][11] this compound can be used as a starting fragment to synthesize a diverse range of candidate molecules that can then be tested for their ability to inhibit or activate Hsp70's ATPase activity.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its application. Standard analytical techniques are employed for quality control.

Purity Determination by Gas Chromatography (GC)

Capillary Gas Chromatography (GC) is the standard method for determining the purity of this compound, with commercial grades often reaching >99% purity.[5]

General Experimental Protocol for GC Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., ethanol or dichloromethane). An internal standard may be added for quantitative analysis.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amines (e.g., a polar or mid-polar column like a wax or amine-specific phase) is used.

-

Method Parameters:

-

Injector Temperature: ~250 °C

-

Detector Temperature: ~280 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: A temperature gradient is typically used, starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 240 °C) to ensure separation of the main component from any impurities or solvent.

-

-

Analysis: The prepared sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the relative peak areas.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

GHS Hazard Classification:

-

Flammable Liquid: Category 3 (H226: Flammable liquid and vapor)[1]

-

Acute Toxicity: Category 4, Oral & Inhalation (H302+H332: Harmful if swallowed or if inhaled)

-

Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[1]

Handling

-

Work in a well-ventilated area or under a chemical fume hood.[3]

-

Use spark-proof tools and take precautionary measures against static discharge.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Avoid contact with skin, eyes, and mucous membranes.[3]

-

Avoid inhalation of vapors.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Store in a designated flammables area.[3]

-

Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Administer oxygen if breathing is difficult. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. If the victim is conscious, have them drink copious quantities of water or milk. Seek immediate medical attention.[3]

Conclusion

This compound (CAS 6291-85-6) is a versatile primary amine with significant utility as a chemical intermediate. Its well-defined physicochemical properties, established synthesis route, and diverse applications in the production of dyes, polymers, and as a building block for R&D make it a valuable compound for chemists and material scientists. For professionals in drug development, its primary role is as a versatile scaffold for creating libraries of novel compounds for screening against biological targets. Due to its hazardous nature, strict adherence to safety and handling protocols is mandatory.

References

- 1. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6291-85-6 [chemicalbook.com]

- 3. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. 3-Ethoxy-N,N-dimethylpropylamine | C7H17NO | CID 91374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6291-85-6・this compound・055-04232・059-04235[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 7. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 8. This compound 99 6291-85-6 [sigmaaldrich.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]

An In-depth Technical Guide to 3-Ethoxypropylamine: Chemical Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxypropylamine, a versatile primary amine with applications in the synthesis of dyestuffs, cosmetics, and as a modifier for polymers.[1] This document details its chemical structure, physicochemical properties, and provides in-depth, step-by-step experimental protocols for its synthesis. Furthermore, a representative protocol for its application in the ring-opening of oxetanes is presented, highlighting its utility in polymer chemistry and drug discovery. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Formula

This compound, also known as 3-ethoxy-1-propanamine, is a primary amine with a terminal ethoxy group. Its chemical structure and molecular formula are fundamental to understanding its reactivity and physical properties.

-

Molecular Formula: C₅H₁₃NO[1]

-

Linear Formula: C₂H₅O(CH₂)₃NH₂

-

CAS Number: 6291-85-6[2]

-

Molecular Weight: 103.16 g/mol [3]

-

SMILES: CCOCCCN

-

InChI Key: SOYBEXQHNURCGE-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference. This data is critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [1][2] |

| Melting Point | -70 °C | [4][5] |

| Boiling Point | 136-138 °C (lit.) | [4][5] |

| Density | 0.861 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.418 (lit.) | [4] |

| Flash Point | 33 °C (91.4 °F) | [4] |

| Water Solubility | Miscible | [5] |

| pKa | 9.79 ± 0.10 (Predicted) | [4] |

| Vapor Pressure | 7.19 mmHg at 25°C | [5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Spectroscopic data is available, providing confirmation of the chemical structure.[6]

-

IR Spectrum: The infrared spectrum is available, showing characteristic peaks for the amine and ether functional groups.[7]

-

Mass Spectrum (EI): The mass spectrum shows a molecular ion peak and fragmentation pattern consistent with the structure of this compound.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the ring-opening of oxetanes are provided below.

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process involving the formation of 3-ethoxypropionitrile (B165598) followed by its catalytic hydrogenation.[8][9]

This reaction is a base-catalyzed Michael addition of ethanol (B145695) to acrylonitrile (B1666552).[6]

Materials:

-

Ethanol (200g)

-

Acrylonitrile (210g)

-

Sodium ethoxide (1.8g) as catalyst A[8]

-

500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

Charge the 500 mL four-necked flask with 200g of ethanol and 1.8g of sodium ethoxide.[8]

-

Begin stirring the mixture.

-

Using the dropping funnel, add 210g of acrylonitrile dropwise to the flask. The reaction is exothermic, and the temperature should be controlled to maintain 45 °C.[8]

-

After the addition of acrylonitrile is complete, continue stirring and maintain the temperature at 45 °C for 3 hours to ensure the reaction goes to completion.[8]

-

The resulting product is 3-ethoxypropionitrile with a purity of approximately 98.3%.[8]

Work-up and Purification:

-

The catalyst (sodium ethoxide) can be neutralized with an acid, followed by filtration.

-

The crude 3-ethoxypropionitrile can be purified by vacuum distillation.

The nitrile group of 3-ethoxypropionitrile is reduced to a primary amine using a catalyst and hydrogen gas under pressure.

Materials:

-

3-Ethoxypropionitrile (from Step 1)

-

Raney Nickel (Catalyst B)

-

Liquid Ammonia (B1221849) (inhibitor and solvent)

-

High-pressure autoclave

Procedure:

-

Prepare the Raney Nickel catalyst by washing with deionized water.

-

Charge the high-pressure autoclave with the crude 3-ethoxypropionitrile and the prepared Raney Nickel catalyst (2-10% of the total weight of the reaction liquid).[8]

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Introduce liquid ammonia into the autoclave.

-

Heat the autoclave to 85 °C and pressurize with hydrogen to 3.6 MPa.[8]

-

Maintain these conditions with stirring for approximately 5 hours, or until hydrogen uptake ceases.[8]

-

Monitor the reaction progress by GC analysis to confirm the conversion of the nitrile.

Work-up and Purification:

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The crude this compound is then purified by vacuum distillation to yield a product with >99.5% purity.[8]

Application: Ring-Opening of Oxetanes

This compound can be employed to open the strained ring of oxetanes, a reaction useful in the synthesis of polymers and functionalized molecules.[1] The following is a representative protocol based on the known reactivity of amines with oxetanes.

Materials:

-

This compound

-

A suitable solvent (e.g., Toluene or Acetonitrile)

-

Round-bottom flask with a reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 3,3-dimethyloxetane in the chosen solvent.

-

Add an equimolar amount of this compound to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

The reaction will yield the ring-opened product, an amino alcohol.

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Safety Information

This compound is a flammable liquid and is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. The detailed protocols provided in this guide offer a practical resource for researchers and professionals in the fields of chemistry and drug development. Its ability to undergo reactions such as the ring-opening of oxetanes makes it a useful tool for the synthesis of more complex molecules and polymers. Careful adherence to safety protocols is essential when working with this compound.

References

- 1. This compound | 6291-85-6 [chemicalbook.com]

- 2. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 3. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 6291-85-6 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3-Ethoxypropionitrile | 2141-62-0 | Benchchem [benchchem.com]

- 7. 1-Propanamine, 3-ethoxy- [webbook.nist.gov]

- 8. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 9. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]

A Technical Guide to 3-Ethoxypropylamine: Physicochemical Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Ethoxypropylamine, a versatile primary amine used as an intermediate in the synthesis of various organic compounds, including dyes.[1][2] This document outlines its molecular weight and density, and provides detailed experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 103.16 g/mol | [3][4][5] |

| Density | 0.861 g/mL at 25 °C | [3][6] |

| Linear Formula | C₂H₅O(CH₂)₃NH₂ | [3] |

| CAS Number | 6291-85-6 | [3] |

| Boiling Point | 136-138 °C | [3][6] |

| Appearance | Clear, colorless liquid | [1] |

Experimental Protocols for Property Determination

Accurate characterization of this compound is critical for its application in research and development. The following sections detail standard laboratory procedures for determining its molecular weight and density.

Determination of Molecular Weight via the Dumas Method

For a volatile liquid such as this compound, the Dumas method is a classical and reliable technique for determining its molecular weight.[7] The method relies on the ideal gas law (PV=nRT) to determine the number of moles of a vaporized sample.[7]

Methodology:

-

Preparation: A clean, dry flask of a known volume is sealed with a foil cap pierced with a small hole. The mass of the empty flask, foil, and a rubber band is accurately measured.

-

Sample Introduction: A small amount (a few milliliters) of this compound is introduced into the flask.

-

Vaporization: The flask is heated in a boiling water bath, causing the this compound to vaporize and expel the air from the flask. The excess vapor escapes through the pinhole.

-

Condensation: Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The vapor inside condenses back into a liquid. The outside of the flask should be carefully dried.[7]

-

Final Mass Measurement: The flask, now containing the condensed this compound, is reweighed. The mass of the vapor is determined by subtracting the initial mass of the empty flask assembly.

-

Volume Determination: The volume of the flask is determined by filling it with water and then measuring the volume of the water.[7]

-

Calculation: The molecular weight (M) is calculated using the rearranged ideal gas law equation: M = (mRT) / (PV), where 'm' is the mass of the vapor, 'R' is the ideal gas constant, 'T' is the temperature of the boiling water bath in Kelvin, 'P' is the atmospheric pressure, and 'V' is the volume of the flask.[8]

Determination of Density using a Pycnometer

A pycnometer, a flask with a precisely known volume, provides a highly accurate method for determining the density of a liquid.[9]

Methodology:

-

Initial Weighing: A clean and dry pycnometer is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Second Weighing: The filled pycnometer is weighed. The mass of the this compound is the difference between this mass and the mass of the empty pycnometer.

-

Volume Calibration: The same procedure is repeated with a reference liquid of known density, typically deionized water, at a specific temperature. This allows for the precise calibration of the pycnometer's volume.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the amine by the calibrated volume of the pycnometer.

Synthesis Workflow of this compound

The industrial preparation of this compound can be achieved through a two-step process involving the cyanoethylation of ethanol (B145695) followed by hydrogenation. A patent for this process outlines the following workflow.[10]

Caption: Synthesis workflow for this compound.

References

- 1. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 2. This compound | 6291-85-6 [chemicalbook.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. 3-METHOXYPROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mt.com [mt.com]

- 10. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

Synthesis of 3-Ethoxypropylamine via Hydrogenation of 3-Ethoxypropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-ethoxypropylamine through the catalytic hydrogenation of 3-ethoxypropionitrile (B165598). The document outlines the prevalent industrial methodologies, providing a comprehensive overview of the reaction conditions, catalysts, and experimental protocols. Quantitative data from various sources is summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the synthesis.

Introduction

This compound (CAS No. 6291-85-6) is a colorless, water-soluble primary amine with significant applications as an intermediate in the production of dyestuffs, cosmetics, and corrosion inhibitors.[1][2] Its synthesis is predominantly achieved through a two-step process. The first step involves the formation of 3-ethoxypropionitrile, followed by its catalytic hydrogenation to yield the desired this compound.[1][3] This guide focuses on the critical second step: the reduction of the nitrile to the primary amine.

The hydrogenation of nitriles to primary amines is a well-established industrial process.[4] However, achieving high selectivity and yield for this compound requires careful optimization of catalysts, reaction conditions, and the use of inhibitors to prevent the formation of secondary and tertiary amine byproducts.[1][5]

Reaction Pathway and Mechanism

The core of the synthesis is the reduction of the nitrile group (-C≡N) in 3-ethoxypropionitrile to a primary amine group (-CH₂NH₂). This is typically achieved through catalytic hydrogenation, where hydrogen gas reacts with the nitrile in the presence of a metal catalyst.

The generally accepted mechanism for nitrile hydrogenation proceeds through the formation of an intermediate imine, which is then further hydrogenated to the primary amine. The formation of secondary and tertiary amines can occur if the initially formed primary amine reacts with the intermediate imine. The use of ammonia (B1221849) or other inhibitors helps to suppress these side reactions by competing for active sites on the catalyst and reacting with the imine intermediate to regenerate the primary amine.

Experimental Protocols

The following protocols are synthesized from established patent literature, representing a common industrial approach to the synthesis of this compound.

General Two-Step Synthesis Overview

The overall industrial production involves two main stages:

-

Synthesis of 3-Ethoxypropionitrile : Ethanol is reacted with acrylonitrile (B1666552) in the presence of a strong basic catalyst (referred to as "Catalyst A" in patents) to produce 3-ethoxypropionitrile with a purity greater than 97%.[1][3]

-

Hydrogenation to this compound : The resulting 3-ethoxypropionitrile is then hydrogenated in the presence of a second catalyst ("Catalyst B") and an inhibitor to produce this compound.[1][3]

This guide will focus on the detailed protocol for the second step.

Detailed Experimental Protocol for Hydrogenation

This protocol is a generalized procedure based on common elements found in multiple sources.[1]

Materials:

-

3-Ethoxypropionitrile (>97% purity)

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel)

-

Inhibitor (e.g., Liquid Ammonia)

-

Nitrogen gas (for purging)

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, heating/cooling system, and gas inlets/outlets.

-

Vacuum distillation apparatus.

Procedure:

-

Reactor Charging : The autoclave is charged with 3-ethoxypropionitrile and the hydrogenation catalyst (e.g., Raney Nickel, typically 2-10% of the reaction liquid's total weight).[1] In some protocols, the catalyst is pre-treated or washed.[1]

-

Inhibitor Addition : An inhibitor, such as liquid ammonia, is added to the reactor.[1] The inhibitor is crucial for minimizing the formation of secondary and tertiary amine byproducts.

-

Purging : The reactor is sealed and purged multiple times with nitrogen (e.g., 3 times at 0.1, 0.2, and 0.3 MPa) to remove any residual air.[1] This is followed by purging with hydrogen (e.g., 3 times at 0.1, 0.2, and 0.3 MPa).[1]

-

Reaction :

-

The reactor is heated to the desired temperature, typically in the range of 70-150 °C.[1][3]

-

Hydrogen is introduced to bring the reactor to the target pressure, generally between 3.0 and 6.0 MPa.[1][3]

-

The reaction mixture is stirred continuously. The reaction progress is monitored by observing the rate of hydrogen consumption. The reaction is typically complete within several hours (e.g., 5 hours).[1]

-

-

Cooling and Depressurization : Once the reaction is complete (indicated by the cessation of hydrogen uptake), the reactor is cooled down. The excess hydrogen pressure is carefully released.

-

Product Isolation and Purification :

Quantitative Data Summary

The following tables summarize the key quantitative data for the hydrogenation of 3-ethoxypropionitrile as reported in the literature.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Value | Source(s) |

| Temperature | 70 - 150 °C | [1][3] |

| Pressure | 3.0 - 6.0 MPa | [1][3] |

| Catalyst Loading | 2 - 10% (of total reaction liquid weight) | [1][3] |

| Reaction Time | ~ 5 hours | [1] |

Table 2: Reported Yields and Purity

| Parameter | Value | Source(s) | | :--- | :--- | | 3-Ethoxypropionitrile (Intermediate) Purity | > 97% |[1][3] | | this compound (Final Product) Purity | > 99.5% |[1][3] | | Overall Yield | 91% |[1] |

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Caption: Chemical reaction for the hydrogenation of 3-ethoxypropionitrile.

Caption: Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the hydrogenation of 3-ethoxypropionitrile is a robust and high-yielding industrial process. The key to achieving high purity and yield lies in the careful selection of the catalyst, typically a Raney-type nickel or cobalt, and the use of an inhibitor like ammonia to suppress the formation of undesired byproducts. The reaction conditions, including temperature and pressure, are also critical parameters that must be controlled within the optimal ranges. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 2. sfdchem.com [sfdchem.com]

- 3. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]

- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethoxypropylamine, specifically its boiling and flash points. The information herein is curated for professionals in research and development who require precise data for experimental design, safety protocols, and process optimization.

Physical Property Data

The boiling and flash points are critical parameters for the safe handling, storage, and application of this compound in a laboratory or industrial setting. The following table summarizes these properties as reported in the scientific literature.

| Physical Property | Value | Units |

| Boiling Point | 135 - 138 | °C |

| Flash Point | 33 - 38 | °C |

Note: The flash point has been determined using the DIN 51755 Part 1 standard, a closed-cup method.[1][2][3]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the readily available literature, standard methodologies for amines and other organic compounds are applicable.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a primary amine like this compound, several methods can be employed for accurate determination:

-

Distillation Method: A simple or fractional distillation apparatus can be used. The liquid is heated, and the temperature at which the vapor phase is in equilibrium with the liquid phase, as measured by a thermometer placed in the vapor path, is recorded as the boiling point.[4]

-

Thiele Tube Method: This is a micro-scale method that requires a small amount of the sample. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[4]

-

Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling liquid, can also be used. A thermometer placed in the vapor phase below the condenser will register a stable temperature corresponding to the boiling point.[4]

Flash Point Determination:

The flash point is the lowest temperature at which a liquid gives off enough vapor to ignite in the presence of an ignition source. For a flammable liquid such as this compound, closed-cup methods are commonly used to ensure a controlled and safe measurement.

-

Closed-Cup Methods (e.g., Pensky-Martens, Abel, Setaflash): The sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space.[5][6] The temperature at which a flash is observed is recorded as the flash point. The specific apparatus, such as those conforming to ASTM D93 (Pensky-Martens) or DIN 51755, provides standardized procedures for heating rate and introduction of the ignition source.[1][2][3][7] Automated closed-cup testers are also frequently used for precision and safety.[5][7]

Logical Relationship of Physical Properties

The boiling and flash points of a substance are intrinsically linked to its volatility and flammability. The following diagram illustrates this relationship for this compound.

Caption: Relationship between heating, vapor pressure, flash point, and boiling point.

References

Spectroscopic Profile of 3-Ethoxypropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Ethoxypropylamine (CAS No: 6291-85-6), a versatile primary amine with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 3-ethoxypropan-1-amine[1]

-

Molecular Weight: 103.16 g/mol [1]

-

Synonyms: 1-Propanamine, 3-ethoxy-; 3-Ethoxy-1-propanamine; 3-Aminopropyl Ethyl Ether[1][3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.15 | t | 3H | -O-CH₂-CH₃ |

| 1.65 | p | 2H | -CH₂-CH₂ -CH₂- |

| 2.75 | t | 2H | -CH₂ -NH₂ |

| 3.40 | q | 2H | -O-CH₂ -CH₃ |

| 3.45 | t | 2H | -CH₂ -O- |

| 1.35 (variable) | s (broad) | 2H | -NH₂ |

Solvent: CDCl₃, Instrument: Varian A-60[4]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 15.2 | -O-CH₂-CH₃ |

| 31.5 | -CH₂-CH₂ -CH₂- |

| 40.0 | -CH₂ -NH₂ |

| 66.5 | -O-CH₂ -CH₃ |

| 70.8 | -CH₂ -O- |

Infrared (IR) Spectroscopy[2][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (methylene) |

| 1110 | Strong | C-O-C stretch (ether) |

Technique: Transmission Infrared (IR) Spectroscopy[5]

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 30 | 99.99 |

| 56 | 18.85 |

| 57 | 14.06 |

| 27 | 12.84 |

| 74 | 12.00 |

Instrument: HITACHI M-80A, Ionization Mode: Electron Ionization (EI-B)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared by dissolving the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A Varian A-60 NMR spectrometer (or equivalent) is used for data acquisition.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters include a pulse angle of 90°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For transmission IR, a thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is used for analysis.[1]

-

Data Acquisition: A background spectrum of the clean, empty sample holder is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final IR spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹), after automatic subtraction of the background spectrum by the instrument's software.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Gas Chromatography (GC):

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 or similar) is used to separate the components of the sample mixture.

-

Injection: A small volume (typically 1 µL) of the prepared solution is injected into the heated inlet of the GC.

-

Separation: The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of the analyte. Helium is typically used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

Instrumentation: The outlet of the GC column is coupled to a mass spectrometer, such as a HITACHI M-80A.[1]

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) in Electron Ionization (EI) mode.

-

Detection: The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the analyte, and the mass spectrum at that retention time provides the fragmentation pattern, which is used for structural elucidation and identification.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3-Ethoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Ethoxypropylamine in water and a range of common organic solvents. The information is curated for professionals in research and development who require precise data on solvent compatibility for applications in synthesis, formulation, and purification processes.

Executive Summary

This compound, a versatile primary amine, exhibits high miscibility with water and a broad spectrum of organic solvents. This favorable solubility profile is attributed to its molecular structure, which incorporates both a polar amine group capable of hydrogen bonding and a nonpolar ethyl ether group. This dual characteristic allows for effective interaction with both polar and nonpolar solvent systems. This guide presents a detailed solubility table, outlines standard experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in water and various organic solvents. The data is compiled from publicly available safety data sheets, chemical supplier information, and established principles of chemical solubility.

| Solvent Class | Solvent Name | Solubility/Miscibility with this compound |

| Water | Water | Miscible[1][2] |

| Alcohols | Methanol | Miscible (inferred) |

| Ethanol | Miscible (inferred) | |

| Isopropanol | Miscible (inferred) | |

| Ketones | Acetone | Miscible (inferred) |

| Methyl Ethyl Ketone | Miscible (inferred) | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Miscible (inferred) | |

| Aromatic Hydrocarbons | Toluene | Miscible (inferred) |

| Aliphatic Hydrocarbons | Hexane | Miscible (inferred) |

| Esters | Ethyl Acetate | Miscible (inferred) |

Note on Inferred Miscibility: While direct quantitative solubility data for this compound in all the listed organic solvents is not extensively published, its miscibility is strongly inferred based on the following:

-

The general principle that lower molecular weight aliphatic amines are soluble in a wide range of organic solvents.

-

The confirmed solubility of this compound in ethers and alcohols.

-

The known miscibility of the closely related structural analog, 3-methoxypropylamine, with water, ethanol, toluene, acetone, and hexane.

Experimental Protocols for Solubility Determination

The determination of solubility and miscibility of a compound like this compound can be performed using standardized methods. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are widely accepted in the scientific community.

Method 1: Visual Miscibility Determination

A straightforward method to assess miscibility involves the visual inspection of a mixture of this compound and the solvent of interest.

Protocol:

-

Preparation: In a clear, sealed container (e.g., a glass vial or test tube), add equal volumes of this compound and the chosen solvent at a controlled temperature (typically 20-25 °C).

-

Mixing: Agitate the mixture vigorously for a set period to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed and observe.

-

Interpretation:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Method 2: OECD Guideline 107 - Shake Flask Method for Partition Coefficient (1-Octanol/Water)

This method is used to determine the partition coefficient (log P), which is a measure of a chemical's lipophilicity and is related to its solubility in polar and nonpolar phases.

Protocol:

-

Preparation of Phases: Prepare water saturated with 1-octanol (B28484) and 1-octanol saturated with water.

-

Test Substance Addition: A known amount of this compound is dissolved in either the aqueous or the octanol (B41247) phase.

-

Equilibration: The two phases are combined in a vessel and agitated until equilibrium is reached. This is typically done in a shaker at a constant temperature.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. The result is usually expressed as its base-10 logarithm (log P).

Method 3: OECD Guideline 123 - Slow-Stirring Method

This method is an alternative to the shake flask method, particularly for substances with a high affinity for one of the phases.

Protocol:

-

Apparatus Setup: The two phases (1-octanol and water) and the test substance are placed in a vessel equipped with a stirrer that agitates the mixture slowly without creating a vortex.

-

Equilibration: The mixture is stirred gently for an extended period to allow for equilibrium to be reached without the formation of an emulsion.

-

Sampling and Analysis: Samples are taken from both phases at regular intervals and analyzed for the concentration of the test substance.

-

Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration in both phases remains constant over time.

-

Calculation: The partition coefficient is calculated as in the shake flask method.

Visualizations

Logical Relationship: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities are more likely to be soluble in each other.

Caption: "Like Dissolves Like" Principle for this compound Solubility.

Experimental Workflow: Shake Flask Method (OECD 107)

The following diagram illustrates the key steps involved in the shake flask method for determining the partition coefficient.

Caption: Workflow for the Shake Flask Method (OECD 107).

References

3-Ethoxypropylamine: A Comprehensive Material Safety Data Sheet Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the material safety data sheet (MSDS) for 3-Ethoxypropylamine. It is intended to equip researchers, scientists, and professionals in the drug development field with a thorough understanding of the substance's properties, hazards, and the requisite safety protocols for its handling. This document synthesizes critical data from various safety data sheets and toxicological resources to present a comprehensive safety profile.

Chemical Identification and Physical Properties

This compound, also known as 3-Ethoxy-1-propanamine, is a clear, colorless liquid.[1][2] It is characterized by the chemical formula C5H13NO.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 6291-85-6[3] |

| Molecular Formula | C5H13NO[3] |

| Molecular Weight | 103.16 g/mol [4] |

| Appearance | Clear, colorless liquid[1][2] |

| Boiling Point | 136-138 °C[2][4] |

| Melting Point | -70 °C[5][6] |

| Density | 0.861 g/mL at 25 °C[2][4] |

| Flash Point | 33 °C (91.4 °F)[4][7] |

| Water Solubility | Miscible[6][8] |

| Refractive Index | n20/D 1.418[2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor and is harmful if swallowed or inhaled.[7][9] The most significant hazard is its corrosive nature, causing severe skin burns and eye damage.[3][10]

GHS Hazard Classification:

| Hazard Class | Category |

| Flammable Liquids | Category 3[4][9] |

| Acute Toxicity, Oral | Category 4[7][9] |

| Acute Toxicity, Inhalation | Category 4[7] |

| Skin Corrosion/Irritation | Sub-category 1B[9] |

| Serious Eye Damage/Eye Irritation | Category 1[7] |

Hazard Statements (H-phrases):

The logical workflow for hazard identification and subsequent precautionary actions is illustrated in the diagram below.

Caption: Hazard Identification and Response Workflow for this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, it is known to be harmful if swallowed and corrosive to skin and eyes. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

| Toxicity Endpoint | Value | Species |

| LD50 Oral | 830-1143 mg/kg | Rat[11] |

| LD50 Dermal | >2000 mg/kg | Rat[11] |

| LD50 Intravenous | 180 mg/kg | Mouse[10] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, such studies would typically follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Likely Methodology (based on OECD Guideline 420, 423, or 425):

-

Principle: A single dose of the substance is administered orally to a group of rodents.[8]

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[8]

-

Procedure: The animals are fasted prior to dosing.[8] The test substance is administered by gavage.[8] A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.[8] Depending on the outcome (mortality or evident toxicity), the dose for the next group is adjusted up or down.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

-

Endpoint: The LD50 value is calculated, which is the statistically estimated dose that would be lethal to 50% of the animals.[2]

Skin Corrosion/Irritation - Likely Methodology (based on OECD Guideline 404):

-

Principle: The substance is applied to the skin of a test animal to determine its potential to cause irreversible or reversible inflammatory changes.[4]

-

Test Animal: The albino rabbit is the preferred species.[4]

-

Procedure: A small area of the animal's skin is shaved. 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[4]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[4]

-

Endpoint: The severity of the skin reactions is scored to determine if the substance is corrosive or an irritant.[4]

Eye Irritation/Serious Eye Damage - Likely Methodology (based on OECD Guideline 405):

-

Principle: The substance is applied to the eye of a test animal to assess its potential to cause damage.

-

Test Animal: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied into one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva at set intervals.

-

Endpoint: The severity of the ocular lesions is scored to classify the substance's potential for eye irritation or serious eye damage.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3][10]

-

Use in a well-ventilated area or with a closed system to avoid inhaling vapors.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use non-sparking tools and take precautionary measures against static discharge.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep containers tightly closed.[3]

-

Store in a designated flammables area, away from incompatible materials such as acids, strong oxidizing agents, and acid anhydrides.[3][11]

The workflow for responding to an accidental release is outlined below.

Caption: Workflow for responding to an accidental release of this compound.

First Aid and Firefighting Measures

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing and shoes immediately.[3] Wash off with soap and plenty of water.[3] Seek immediate medical attention.[3]

-

Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Firefighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Ecological Information

There is limited specific data on the ecotoxicity of this compound. It is water-soluble and may spread in water systems.[3] Large amounts can affect pH and harm aquatic organisms.[3] It is not known to contain any substances that are hazardous to the environment or not degradable in wastewater treatment plants.[3]

Conclusion

This compound is a valuable chemical intermediate with significant hazards that demand careful management. A thorough understanding of its properties, as outlined in this guide, is essential for ensuring the safety of all personnel who handle it. Adherence to the recommended handling, storage, and emergency procedures is paramount to mitigate the risks of flammability, corrosivity, and toxicity. Researchers and drug development professionals must prioritize a culture of safety and ensure that all necessary precautions are in place before working with this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. oecd.org [oecd.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. sterlab-store.com [sterlab-store.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. search.library.northwestern.edu [search.library.northwestern.edu]

The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Primary Amino Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary amino ethers, scientifically known as O-alkylhydroxylamines, are a class of organic compounds characterized by an amino group attached to an oxygen atom, which is in turn bonded to an alkyl or aryl group (R-O-NH₂). While seemingly simple in structure, this unique arrangement of atoms imparts a rich and versatile chemical reactivity that has been harnessed in fields ranging from polymer science to medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery and historical development of primary amino ethers, detailing their synthesis, key milestones in their application, and their role in the development of important pharmaceuticals.

The Dawn of a New Functional Group: The Discovery of Hydroxylamine (B1172632)

The story of primary amino ethers begins with the discovery of their parent compound, hydroxylamine (NH₂OH). In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylamine in the form of its hydrochloride salt by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] This discovery was a significant milestone in inorganic and organic chemistry, introducing a new nitrogen-containing functional group with unique properties. Lossen's work on hydroxylamines and their derivatives was extensive and laid the foundation for future research in this area.[2][3] It wasn't until 1891 that hydroxylamine was isolated in its pure form by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1]

The Evolution of Synthetic Methodologies

Following the discovery of hydroxylamine, the next logical step for chemists was to explore its derivatization, leading to the synthesis of O-alkylhydroxylamines. The development of synthetic routes to these primary amino ethers has been a continuous process of refinement and innovation, driven by the increasing demand for these compounds as versatile synthetic intermediates.

Early Approaches and the Gabriel Synthesis Analogue

One of the earliest and most enduring methods for the synthesis of primary amino ethers is a modification of the Gabriel synthesis, which was originally developed for the preparation of primary amines. This approach involves the O-alkylation of N-hydroxyphthalimide with an alkyl halide, followed by hydrazinolysis to release the free primary amino ether.[4] This method has proven to be robust and applicable to the synthesis of a wide range of O-alkylhydroxylamines, including long-chain derivatives like O-decylhydroxylamine.[4]

The Mitsunobu Reaction: A Paradigm Shift in O-Alkylation

A significant advancement in the synthesis of primary amino ethers came with the application of the Mitsunobu reaction. This versatile reaction allows for the conversion of primary and secondary alcohols into a variety of functional groups, including the O-alkylhydroxylamine moiety, with inversion of stereochemistry. In this context, an alcohol is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).[5] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophilic nitrogen of N-hydroxyphthalimide. Subsequent deprotection with hydrazine (B178648) yields the desired primary amino ether.[5]

Electrophilic Amination of Alkoxides

More recently, electrophilic amination of alkoxides has emerged as a powerful method for the synthesis of N-protected O-alkylhydroxylamines. This approach involves the reaction of a lithium alkoxide, generated from an alcohol, with an electrophilic aminating agent such as a 3-trichloromethyloxaziridine. This transfers a protected amino group (e.g., NHBoc) to the oxygen atom, providing good to excellent yields of the corresponding N-Boc-O-alkylhydroxylamine.[6]

From Chemical Curiosities to Blockbuster Drugs: The Rise of Ethanolamine (B43304) Antihistamines

Perhaps the most significant application of primary amino ethers in the history of science has been in the field of medicinal chemistry, specifically in the development of the first-generation ethanolamine antihistamines. These drugs, which contain the characteristic primary amino ether pharmacophore, revolutionized the treatment of allergic diseases.

The development of antihistamines was spurred by the understanding of histamine's role in allergic reactions.[7] The first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), was developed in 1942.[8] This was followed by the synthesis of diphenhydramine (B27) in 1943, which became a prototypical first-generation antihistamine.[8] The ethanolamine class of antihistamines, which includes prominent members like carbinoxamine (B1668352) and doxylamine, emerged from this era of intense research and development in the 1940s and 1950s.[8][9]

Carbinoxamine, for instance, was patented in 1947 and came into medical use in 1953.[8] Doxylamine was first reported in 1948 or 1949.[10] These compounds were found to be potent antagonists of the histamine (B1213489) H1 receptor, effectively alleviating the symptoms of allergies such as hay fever and urticaria.[10][11]

Quantitative Data on Primary Amino Ethers and Their Derivatives

The following tables summarize key quantitative data for a representative primary amino ether and a clinically significant derivative.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₃NO | [4] |

| Molecular Weight | 173.30 g/mol | [4] |

| Boiling Point | Not readily available | |

| Solubility in Water | Poorly soluble | [4] |

| Solubility in Organic Solvents | Good | [4] |

Table 1: Physicochemical Properties of O-Decylhydroxylamine

| Property | Carbinoxamine | Doxylamine | Reference(s) |

| Class | First-generation ethanolamine antihistamine | First-generation ethanolamine antihistamine | [10][12] |

| Mechanism of Action | H1 receptor antagonist | H1 receptor antagonist | [10][12] |

| Anticholinergic Activity | Present | Potent | [10][12] |

| Sedative Properties | Present | Present | [10][12] |

| Common Side Effects | Drowsiness, dry mouth, dizziness | Drowsiness, dry mouth, dizziness | [13][14] |

Table 2: Pharmacological Properties of Selected Primary Amino Ether-Containing Drugs

Experimental Protocols

Synthesis of O-Decylhydroxylamine via Modified Gabriel Synthesis

This protocol describes the synthesis of O-decylhydroxylamine from 1-bromodecane (B1670165) and N-hydroxyphthalimide.[4][15]

Step 1: O-Alkylation of N-Hydroxyphthalimide

-

Reactants:

-

N-Hydroxyphthalimide (1.0 eq)

-

1-Bromodecane (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure: a. Dissolve N-hydroxyphthalimide and 1-bromodecane in anhydrous DMF in a round-bottom flask. b. Add anhydrous potassium carbonate to the mixture. c. Stir the reaction mixture at room temperature for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane. f. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. g. Concentrate the organic phase under reduced pressure to obtain crude N-(decyloxy)phthalimide.

Step 2: Hydrazinolysis of N-(decyloxy)phthalimide

-

Reactants:

-

Crude N-(decyloxy)phthalimide from Step 1

-

Hydrazine hydrate (B1144303)

-

-

Procedure: a. Dissolve the crude N-(decyloxy)phthalimide in ethanol in a round-bottom flask. b. Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. A white precipitate of phthalhydrazide (B32825) will form. c. Stir the mixture at room temperature for 4-6 hours. d. Filter off the precipitate and wash it with ethanol. e. Combine the filtrate and washings and concentrate under reduced pressure to obtain crude O-decylhydroxylamine. f. The product can be further purified by distillation or chromatography.[15]

Synthesis of Carbinoxamine

The synthesis of carbinoxamine can be achieved through a multi-step process, with a key step involving a Williamson ether synthesis.[16]

Step 1: Synthesis of (S)-(4-chlorophenyl)-2-pyridinemethanol

-

Reactants:

-

p-Chlorophenylboronic acid

-

Rhodium and carbene catalysts

-

Procedure: a. Condense 2-pyridinecarboxaldehyde and p-chlorophenylboronic acid in the presence of rhodium and carbene catalysts to obtain optically pure (S)-(4-chlorophenyl)-2-pyridinemethanol.[16]

Step 2: Williamson Ether Synthesis

-

Reactants:

-

(S)-(4-chlorophenyl)-2-pyridinemethanol from Step 1

-

2-Chloro-N,N-dimethylethylamine

-

A strong base (e.g., sodium hydride)

-

-

Procedure: a. Deprotonate the alcohol of (S)-(4-chlorophenyl)-2-pyridinemethanol with a strong base to form the corresponding alkoxide. b. React the alkoxide with 2-chloro-N,N-dimethylethylamine to form the ether linkage, yielding optically pure S-carbinoxamine.[16]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The therapeutic effect of ethanolamine antihistamines like carbinoxamine is derived from their antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G-proteins.[17][18] The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the symptoms of an allergic reaction. Antihistamines block this pathway.

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for High-Throughput Screening of H1 Receptor Antagonists

The discovery of new and improved H1 receptor antagonists often relies on high-throughput screening (HTS) of large compound libraries. A common HTS assay for H1 antagonists measures the inhibition of histamine-induced intracellular calcium mobilization.

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Wilhelm Lossen - Wikiwand [wikiwand.com]

- 3. thieme.de [thieme.de]

- 4. benchchem.com [benchchem.com]

- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Antihistamine - Wikipedia [en.wikipedia.org]

- 9. H1 & H2 receptor antagonist | PPTX [slideshare.net]

- 10. Antihistamines, Alkylamine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 11. Articles [globalrx.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Carbinoxamine Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. benchchem.com [benchchem.com]

- 16. CN104774174A - Asymmetric synthesis method of S-carbinoxamine - Google Patents [patents.google.com]

- 17. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gq alpha subunit - Wikipedia [en.wikipedia.org]

3-Ethoxypropylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Ethoxypropylamine, a versatile primary amine with applications as a chemical intermediate. This document consolidates its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

-

Systematic IUPAC Name : 3-ethoxypropan-1-amine

-

Common Synonyms : 3-Ethoxy-1-propanamine, 3-Aminopropyl Ethyl Ether, Propanolamine ethyl ether[1]

-

Beilstein/REAXYS Number : 1732287[4]

-

PubChem CID : 22720[1]

-

Other Identifiers : 3-ethoxy-propylamin, RARECHEM AL BW 0232, (3-AMINOPROPOXY)ETHANE, 3-ethoxypropan-1-aminium[2][6]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various technical sources.

| Property | Value | Reference(s) |

| Molecular Formula | C5H13NO | [2] |

| Molecular Weight | 103.16 g/mol | [1][2][4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 136-138 °C (lit.) | [2][4] |

| Melting Point | -70 °C | [2][6] |

| Density | 0.861 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index | n20/D 1.418 (lit.) | [2][4] |

| Flash Point | 33 °C (91.4 °F) - DIN 51755 Part 1 | [2][4] |

| Water Solubility | Miscible | [2][6] |

| Purity (typical) | ≥99% | [3][4] |

| Vapor Pressure | 7.19 mmHg at 25°C | [6] |

| pKa | 9.79 ± 0.10 (Predicted) | [2] |

Experimental Protocol: Synthesis of this compound

A common industrial synthesis of this compound involves a two-step process: the cyanoethylation of ethanol (B145695) with acrylonitrile (B1666552) to form 3-ethoxypropionitrile (B165598), followed by the catalytic hydrogenation of the nitrile to the corresponding primary amine.[4] A detailed protocol based on this method is outlined below.

Step 1: Synthesis of 3-Ethoxypropionitrile

-

Reactor Setup: Charge a suitable reactor with ethanol and a catalyst (Catalyst A). Catalyst A can be a strong base such as sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide.[4] The molar ratio of ethanol to acrylonitrile should be in the range of 1.0-1.5:1.[4]

-

Reaction Initiation: Control the temperature of the reactor between 20-80 °C (preferably 30-60 °C).[4]

-

Acrylonitrile Addition: Slowly add acrylonitrile dropwise to the reactor while maintaining the controlled temperature.[4]

-